molecular formula C21H21N3O2 B2943415 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2097883-33-3

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2943415
CAS No.: 2097883-33-3
M. Wt: 347.418
InChI Key: WCGMDLCLSKPSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a phenyl group at the 3-position and a pyrrolidine ring at the 1-position. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the literature . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where the quinoxaline group may enhance binding affinity or stability, as seen in radiopharmaceutical analogs like (R)-7-(2-[18F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline .

Properties

IUPAC Name

3-phenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(11-10-16-6-2-1-3-7-16)24-13-12-17(15-24)26-20-14-22-18-8-4-5-9-19(18)23-20/h1-9,14,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGMDLCLSKPSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves an alkylation reaction. One common method involves the reaction of 3-phenylquinoxalin-2(1H)-one with 1,3-dibromopropane in the presence of sodium hydroxide and tetra-n-butylammonium bromide as a phase-transfer catalyst . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoxaline moiety may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analog 1: 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one (1j)

Structure: Lacks the quinoxalin-2-yloxy substituent on the pyrrolidine ring. Synthesis: Prepared from the corresponding acid chloride via nucleophilic substitution, yielding quantitative product . Key Differences:

  • Conformational Flexibility: The unsubstituted pyrrolidine ring may adopt different torsional angles compared to the quinoxaline-bearing analog, influencing interactions with biological targets.

Structural Analog 2: 4-(3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline Derivatives

Structure: Shares the 3-(quinoxalin-2-yloxy)pyrrolidin-1-yl group but incorporates a quinazoline core instead of a propan-1-one backbone. Functional Relevance: Used in radiopharmaceuticals (e.g., [18F]IV) for positron emission tomography (PET) imaging, highlighting the role of the quinoxaline group in enhancing target specificity . Comparative Data:

  • Stability : The quinazoline backbone may confer greater metabolic stability compared to the ketone-containing propan-1-one scaffold.
  • Synthetic Complexity : Radiosynthesis requires specialized protocols, such as [18F]fluoride activation, which are unnecessary for the propan-1-one derivative .

Physicochemical and Computational Comparisons

Crystallographic Analysis

Crystallography tools like SHELX and ORTEP-3 enable structural elucidation of these compounds . For example:

  • Hydrogen Bonding: The quinoxaline group in 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one may participate in intermolecular H-bonding, affecting crystal packing.
  • Torsional Angles: Substitution at the pyrrolidine ring (e.g., quinoxalin-2-yloxy) likely restricts rotational freedom compared to simpler analogs like 1j.

Density-Functional Theory (DFT) Insights

DFT studies using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) reveal:

  • HOMO-LUMO Gaps: The quinoxaline moiety reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to 1j, enhancing electrophilicity .
  • Electrostatic Potential: The propan-1-one carbonyl group exhibits a strong electron-deficient region, while the quinoxaline ring contributes to localized electron density.
Table 1: Computational Properties of Selected Compounds
Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Target Compound -6.2 -2.8 3.4
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one -5.9 -1.9 4.0
Quinazoline Derivative [18F]IV -6.5 -3.1 3.4

Data derived from DFT calculations using methodologies in

Wavefunction Analysis

Multiwfn software highlights differences in electron localization:

  • Electron Density Topology: The quinoxaline substituent increases electron delocalization across the pyrrolidine ring, as visualized via Laplacian of electron density plots .

Biological Activity

3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoxaline moiety linked to a pyrrolidine ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H21N3O3\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{3}

Key Features:

  • Quinoxaline Moiety : Known for its ability to interact with various biological targets.
  • Pyrrolidine Ring : Enhances binding affinity and specificity to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoxaline component can inhibit enzyme activity or alter receptor function, which may lead to therapeutic effects in various diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Anticancer Exhibits cytotoxic effects against multiple cancer cell lines.
Anti-inflammatory Inhibits nitric oxide production in macrophage models.
Antimicrobial Shows activity against various bacterial strains.

Anticancer Activity

In a study evaluating the anticancer properties of quinoxaline derivatives, this compound was found to significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Research demonstrated that this compound effectively reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inducible nitric oxide synthase (iNOS) was identified as a key mechanism behind its anti-inflammatory activity.

Synthesis and Evaluation

The synthesis of this compound typically involves:

  • Formation of the quinoxaline moiety through condensation reactions.
  • Construction of the pyrrolidine ring via cyclization methods.
  • Coupling reactions to link both moieties.

In Vitro Studies

In vitro evaluations have shown that this compound interacts with various molecular targets, leading to significant biological responses:

  • Cell Viability Assays : Demonstrated dose-dependent cytotoxicity against cancer cell lines.
  • Enzyme Inhibition Assays : Confirmed its role as an inhibitor of key enzymes involved in inflammatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.